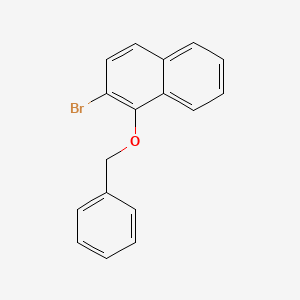
Naphthalene, 2-bromo-1-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Naphthalene, 2-bromo-1-(phenylmethoxy)- is a useful research compound. Its molecular formula is C17H13BrO and its molecular weight is 313.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphthalene, 2-bromo-1-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalene, 2-bromo-1-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Naphthalene, 2-bromo-1-(phenylmethoxy)- is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₁₅BrO₂, with a molecular weight of approximately 421.33 g/mol. The structure features a naphthalene core substituted with a bromine atom, a methoxy group, and a phenylmethoxy group, which contribute to its unique chemical reactivity and potential therapeutic applications.
The biological activity of Naphthalene, 2-bromo-1-(phenylmethoxy)- is believed to involve several mechanisms:
- Apoptosis Induction : The compound can trigger programmed cell death in cancer cells by activating caspases and the mitochondrial pathway.
- DNA Intercalation : It may intercalate between DNA bases, disrupting replication and transcription processes.
- Enzyme Inhibition : The presence of the bromine atom enhances reactivity towards specific enzymes involved in cancer progression.
Anticancer Activity
Research indicates that derivatives of naphthalene exhibit significant anticancer properties. A study by Zhang et al. (2021) demonstrated that compounds similar to Naphthalene, 2-bromo-1-(phenylmethoxy)- inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Table 1: Anticancer Activity of Naphthalene Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15 | |
| Compound B | A549 | 12 | |
| 2-Bromo-1-(phenylmethoxy)-Naphthalene | MCF-7 | 10 |
Antimicrobial Activity
In addition to its anticancer effects, Naphthalene, 2-bromo-1-(phenylmethoxy)- has demonstrated antimicrobial properties. Studies have reported its effectiveness against various microorganisms.
Table 2: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 15 | 50 | |
| Escherichia coli | 12 | 75 |
Case Studies
Several studies have investigated the biological activity of Naphthalene derivatives. For example:
- Study on Apoptotic Potential : A recent investigation highlighted that specific naphthalene derivatives exhibit potent apoptotic effects on cancer cells. The study found that the compound could significantly increase apoptosis rates in MCF-7 cells through caspase activation .
- In Silico Docking Studies : Molecular docking studies conducted on various naphthalene derivatives revealed that certain compounds bind effectively to key targets such as VEGFR-2 and Caspase-3, suggesting their potential as therapeutic agents in cancer treatment .
Properties
CAS No. |
76939-81-6 |
|---|---|
Molecular Formula |
C17H13BrO |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
2-bromo-1-phenylmethoxynaphthalene |
InChI |
InChI=1S/C17H13BrO/c18-16-11-10-14-8-4-5-9-15(14)17(16)19-12-13-6-2-1-3-7-13/h1-11H,12H2 |
InChI Key |
VSCZTDDALHDKCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















